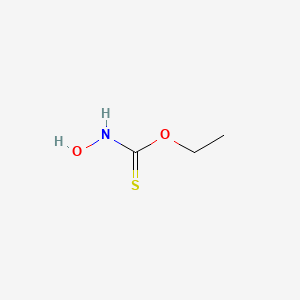
O-Ethyl hydroxycarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl hydroxycarbamothioate is an organic compound with the molecular formula C3H7NOS It is a derivative of carbamothioic acid, where the hydroxy group is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Ethyl hydroxycarbamothioate can be synthesized through the esterification of carbamothioic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of ethanol to a solution of carbamothioic acid in the presence of a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed by distillation to drive the reaction to completion. The crude product is then purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl hydroxycarbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Ethyl hydroxycarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of O-Ethyl hydroxycarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This inhibition can disrupt metabolic pathways and lead to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl N-tert-butylcarbamothioate: Similar in structure but with a tert-butyl group instead of a hydroxy group.
O-Ethyl N-hydroxycarbamothioate: Similar but with an additional hydroxy group on the nitrogen atom.
Uniqueness
O-Ethyl hydroxycarbamothioate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
116312-12-0 |
|---|---|
Fórmula molecular |
C3H7NO2S |
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
O-ethyl N-hydroxycarbamothioate |
InChI |
InChI=1S/C3H7NO2S/c1-2-6-3(7)4-5/h5H,2H2,1H3,(H,4,7) |
Clave InChI |
DUJGSBQTJWXYSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



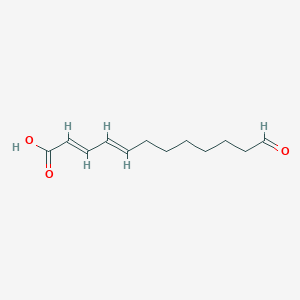
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
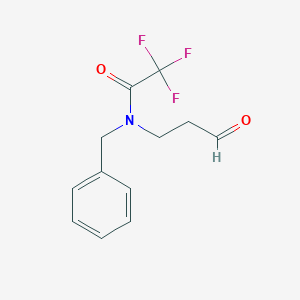
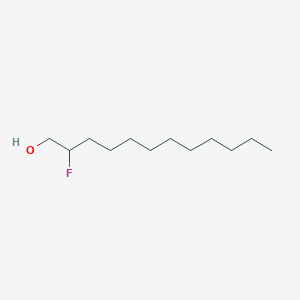
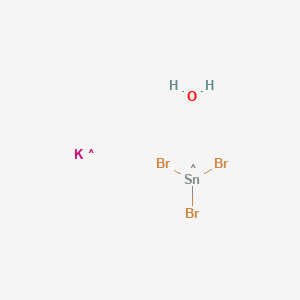

![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
